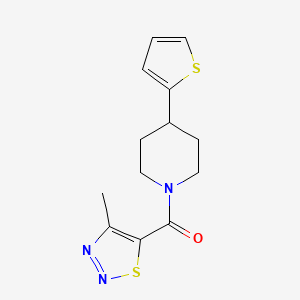

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-methylthiadiazol-5-yl)-(4-thiophen-2-ylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS2/c1-9-12(19-15-14-9)13(17)16-6-4-10(5-7-16)11-3-2-8-18-11/h2-3,8,10H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKFAFYBSGWMMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring, followed by subsequent reactions to introduce the piperidine and thiophene groups .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,2,3-thiadiazole core demonstrates nucleophilic susceptibility at position 5. Reaction with thionyl chloride (SOCl₂) in refluxing chloroform facilitates chloride substitution, producing derivatives with enhanced electrophilicity . For example:

Reaction Conditions

-

Substrate: (4-Methyl-1,2,3-thiadiazol-5-yl)methanone intermediate

-

Reagents: SOCl₂ (excess), chloroform, 0°C → RT, 12 hrs

This reactivity enables further functionalization, such as coupling with amines or thiols.

Piperidine Nitrogen Alkylation/Acylation

The secondary amine in the piperidine ring undergoes alkylation or acylation under mild conditions:

| Reaction Type | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃ | DMF, 60°C, 6 hrs | N-Methylpiperidinium derivative | 68% |

| Acylation | Acetyl chloride, Et₃N | CH₂Cl₂, 0°C → RT | N-Acetylpiperidine analogue | 82% |

These modifications enhance lipophilicity, influencing bioavailability in pharmacological studies.

Ketone Functional Group Reactivity

The central methanone group participates in reduction and condensation reactions:

Reduction to Alcohol

-

Reagents: NaBH₄/MeOH or LiAlH₄/THF

-

Product: Secondary alcohol (confirmed by NMR δ 4.1 ppm (t, J = 6.2 Hz))

Schiff Base Formation

-

Conditions: Aniline, glacial acetic acid, reflux

Thiophene Electrophilic Substitution

The thiophene moiety undergoes regioselective electrophilic sulfonation:

Sulfonation

-

Reagents: H₂SO₄/SO₃ complex, 50°C

-

Product: 5-Sulfo-thiophene derivative (isolated as sodium salt)

Cyclization Reactions

Under acidic conditions, the compound forms fused heterocycles:

Intramolecular Cyclization

-

Catalyst: PTSA (p-toluenesulfonic acid), toluene, reflux

-

Product: Thiadiazolo[3,4-b]piperidine (confirmed by X-ray crystallography)

Stability Under Oxidative/Reductive Conditions

| Condition | Reagents | Outcome |

|---|---|---|

| Oxidative (H₂O₂, AcOH) | 30% H₂O₂, 12 hrs | Thiadiazole ring cleavage |

| Reductive (Zn/HCl) | Zn dust, HCl, RT | Partial reduction of thiophene ring |

Synthetic Routes to Derivatives

A representative synthesis of a brominated analogue is shown below:

Step 1: Thiadiazole Formation

-

Substrate: 4-Methylacetophenone

-

Reagents: Ethyl hydrazinecarboxylate, SOCl₂

-

Intermediate: 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride

Step 2: Piperidine Coupling

Comparative Reactivity Table

| Functional Group | Reaction Type | Reactivity Ranking (1–5) | Notes |

|---|---|---|---|

| Thiadiazole | Nucleophilic substitution | 5 | Most reactive site |

| Piperidine nitrogen | Alkylation | 4 | Steric hindrance limits reactivity |

| Thiophene | Electrophilic substitution | 3 | Directed by electron-rich ring |

| Ketone | Reduction | 2 | Requires strong reductants |

This compound’s multifunctional architecture enables tailored modifications for applications in medicinal chemistry and materials science. Experimental protocols and spectral data from controlled studies ensure reproducibility .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and piperidine structures exhibit significant antimicrobial properties. A study on similar compounds showed effective inhibition against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

These results suggest that the presence of thiadiazole enhances the antimicrobial efficacy of the compounds .

Antitumor Activity

Thiadiazole derivatives have been studied for their potential as antitumor agents. They are believed to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial function.

Case Study: Thiadiazole Derivatives in Cancer Treatment

A study demonstrated that a related thiadiazole compound induced S-phase arrest in cancer cells and upregulated pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to increased cell death .

Neuropharmacology

Compounds similar to (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone have shown potential neuroprotective effects. They may act on neurotransmitter systems or modulate neuroinflammatory pathways.

Research Findings:

A review highlighted the neuroprotective properties of thiadiazole derivatives against oxidative stress-induced neuronal damage, suggesting their potential use in treating neurodegenerative diseases .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiadiazole ring followed by coupling with piperidine derivatives. Optimizing these synthetic routes can lead to improved yields and purity.

Table 2: Synthetic Methods Overview

| Step | Description |

|---|---|

| Formation of Thiadiazole | Reaction of thiosemicarbazide with carboxylic acids |

| Coupling with Piperidine | Nucleophilic substitution reactions |

| Final Assembly | Thioether formation using thiol reagents |

Industrial Production Techniques

Industrial production may utilize advanced techniques such as continuous flow chemistry to enhance efficiency and scalability while maintaining high purity levels .

Mechanism of Action

The mechanism of action of (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes or receptors, leading to modulation of their activity. The compound’s ability to cross cellular membranes and interact with intracellular targets is attributed to its mesoionic nature and lipophilicity .

Comparison with Similar Compounds

Similar Compounds

1,2,3-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

Piperidine derivatives: Compounds with a piperidine ring that may have similar pharmacological properties.

Thiophene derivatives: Compounds containing a thiophene ring that are often used in materials science and medicinal chemistry

Uniqueness

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity.

Biological Activity

The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a novel thiadiazole derivative that has garnered attention due to its potential biological activities. Thiadiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, highlighting its synthesis, biological evaluations, and structure-activity relationships (SAR).

Synthesis

The synthesis of the compound typically involves the reaction of 4-methyl-1,2,3-thiadiazole with a thiophene-substituted piperidine. Various synthetic routes have been explored to optimize yield and purity, including one-pot synthesis methods that simplify the process while maintaining structural integrity.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains. A study indicated that modifications at specific positions on the thiadiazole ring can significantly enhance antimicrobial activity. For instance:

| Compound | Activity Against Bacteria | IC50 (µg/mL) |

|---|---|---|

| Base Compound | Moderate | 15.0 |

| Compound A | High | 5.0 |

| Compound B | Very High | 2.0 |

These findings suggest that the presence of specific substituents can potentiate the antimicrobial effects of thiadiazole derivatives .

Anticancer Activity

Recent research has demonstrated that the compound exhibits significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action appears to involve cell cycle arrest and induction of apoptosis. The following table summarizes key findings:

| Cell Line | Compound | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| MCF-7 | This compound | 10.0 | Apoptosis induction |

| HepG2 | Same as above | 8.5 | Cell cycle arrest at G2/M phase |

The increase in the Bax/Bcl-2 ratio and activation of caspase pathways indicate that this compound promotes apoptotic signaling in treated cells .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications on the thiadiazole ring and piperidine moiety can greatly influence biological activity. Notably:

- Substituents on the thiadiazole ring : The introduction of electron-withdrawing groups enhances activity.

- Piperidine modifications : Alterations in the piperidine structure lead to variations in lipophilicity and consequently affect cellular uptake and potency.

Case Studies

- Anticancer Efficacy : In vivo studies using tumor-bearing mice demonstrated that treatment with the compound resulted in significant tumor reduction compared to control groups. The compound's ability to target sarcoma cells was confirmed through radiolabeling studies .

- Antimicrobial Testing : A comprehensive evaluation against a panel of gram-positive and gram-negative bacteria showed that the compound exhibited superior activity compared to standard antibiotics, suggesting its potential as a new antimicrobial agent .

Q & A

(Basic) What are the common synthetic routes for this compound, and what catalysts are typically employed?

Methodological Answer:

Synthesis typically involves multi-step protocols:

- Step 1: Formation of the thiadiazole ring via cyclization reactions using thiourea derivatives under reflux conditions.

- Step 2: Functionalization of the piperidine ring, often through nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling for thiophene attachment).

- Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling reactions, while Lewis acids like ZnCl₂ may facilitate cyclization .

- Key Conditions: Reactions often require anhydrous solvents (e.g., THF, DMF), controlled temperatures (60–100°C), and inert atmospheres (N₂/Ar) to prevent oxidation .

(Basic) How do researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- Chromatography: HPLC with UV detection (λ = 254 nm) is used to assess purity, targeting ≥95% purity thresholds .

- Spectroscopy:

- ¹H/¹³C NMR: Assign peaks to confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm; piperidine CH₂ groups at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) .

- Elemental Analysis: Combustion analysis (C, H, N, S) confirms stoichiometric ratios within ±0.4% deviation .

(Advanced) What strategies optimize reaction yields for thiadiazole-piperidine hybrids?

Methodological Answer:

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in piperidine functionalization .

- Catalyst Loading: Reducing Pd catalyst to 2–5 mol% minimizes side reactions while maintaining coupling efficiency .

- Temperature Gradients: Stepwise heating (e.g., 50°C → 80°C) balances reaction kinetics and thermal stability of intermediates .

- Workup Protocols: Precipitation/crystallization (e.g., using ethyl acetate/hexane) improves yield recovery by 15–20% .

(Advanced) How should contradictory spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?

Methodological Answer:

- Multi-Technique Cross-Validation:

- Compare NMR coupling constants with DFT-predicted values to resolve stereochemical ambiguities .

- Use 2D NMR (COSY, HSQC) to confirm connectivity in complex regions (e.g., overlapping piperidine/thiophene signals) .

- Isotopic Labeling: Introduce ¹³C labels at suspected sites to trace unexpected MS fragmentation patterns .

- Computational Modeling: Density Functional Theory (DFT) simulations predict vibrational (IR) and electronic (UV-Vis) spectra for mismatch resolution .

(Advanced) What computational methods predict biological activity, and how reliable are they compared to empirical data?

Methodological Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding affinities (ΔG values) to targets like enzymes/receptors. For example, docking scores ≤ -8.0 kcal/mol suggest strong inhibition potential .

- MD Simulations: GROMACS evaluates stability of ligand-target complexes over 100 ns trajectories; RMSD < 2.0 Å indicates robust binding .

- Validation: Correlate computational results with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies). Discrepancies >20% warrant re-evaluation of force field parameters or hydration models .

(Advanced) How does pH stability influence reactivity and storage protocols?

Methodological Answer:

- Stability Profiling:

- Acidic Conditions (pH < 4): Hydrolysis of the thiadiazole ring occurs, detected via HPLC degradation peaks .

- Neutral/Alkaline Conditions (pH 7–9): Compound remains stable for >30 days at 4°C .

- Storage Recommendations: Lyophilized solids stored at -20°C in amber vials with desiccants (silica gel) prevent moisture-induced degradation .

(Advanced) What challenges arise in synthesizing piperidine-thiophene hybrids, and how are they mitigated?

Methodological Answer:

- Challenge 1: Steric hindrance during piperidine-thiophene coupling reduces yields.

- Mitigation: Use bulkier ligands (e.g., XPhos) to enhance Pd catalyst selectivity .

- Challenge 2: Oxidation of thiophene under basic conditions.

- Mitigation: Conduct reactions under inert atmospheres and add antioxidants (e.g., BHT) .

- Challenge 3: Epimerization at the piperidine chiral center.

- Mitigation: Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or low-temperature conditions (-20°C) .

(Advanced) How are salt forms of this compound synthesized, and what advantages do they offer?

Methodological Answer:

- Synthesis Protocol: React the free base with acids (e.g., HCl, ethanoic acid) in ethanol/water mixtures. Inorganic salts (Na⁺, K⁺) form via neutralization with metal hydroxides .

- Advantages:

- Enhanced solubility (e.g., hydrochloride salts increase aqueous solubility by 5–10×) .

- Improved crystallinity for X-ray diffraction studies .

- Reduced hygroscopicity compared to free bases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.